molecular formula C10H8ClFN4 B11803527 6-Chloro-N4-(3-fluorophenyl)pyrimidine-4,5-diamine

6-Chloro-N4-(3-fluorophenyl)pyrimidine-4,5-diamine

Cat. No.: B11803527
M. Wt: 238.65 g/mol
InChI Key: FUIUVTYVSZSRDB-UHFFFAOYSA-N
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Description

6-Chloro-N4-(3-fluorophenyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C10H8ClFN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-(3-fluorophenyl)pyrimidine-4,5-diamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with 3-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistency and quality of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-(3-fluorophenyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

6-Chloro-N4-(3-fluorophenyl)pyrimidine-4,5-diamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-N4-(3-fluorophenyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N4-methyl-pyrimidine-4,5-diamine
  • 6-Chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine
  • 6-Chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine

Uniqueness

6-Chloro-N4-(3-fluorophenyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the pyrimidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H8ClFN4

Molecular Weight

238.65 g/mol

IUPAC Name

6-chloro-4-N-(3-fluorophenyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C10H8ClFN4/c11-9-8(13)10(15-5-14-9)16-7-3-1-2-6(12)4-7/h1-5H,13H2,(H,14,15,16)

InChI Key

FUIUVTYVSZSRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C(=NC=N2)Cl)N

Origin of Product

United States

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